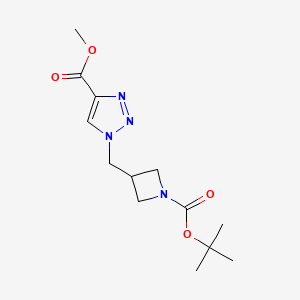
2-((5-Bromopyridin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 5-bromo-3-pyridinyl group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine typically involves the coupling of a brominated pyridine derivative with a pyrimidine precursor. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of 5-bromo-3-pyridinyl boronic acid with a pyrimidine halide . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can engage in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl-pyrimidine derivatives, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl-pyrimidine scaffold can facilitate binding to active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
- 2-[(5-Chloro-3-pyridinyl)oxy]pyrimidine
- 2-[(5-Fluoro-3-pyridinyl)oxy]pyrimidine
- 2-[(5-Methyl-3-pyridinyl)oxy]pyrimidine
Comparison: Compared to its analogs, 2-[(5-Bromo-3-pyridinyl)oxy]pyrimidine exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in synthetic chemistry. Additionally, the electronic properties imparted by the bromine atom can influence the compound’s binding affinity and specificity in biological applications.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)oxypyrimidine |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-8(6-11-5-7)14-9-12-2-1-3-13-9/h1-6H |
Clave InChI |
YRYNRADNSMWBGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)OC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)

![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)




![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)

![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)


